molecular formula C6H11BrO2 B2910617 2-(Bromomethyl)-1,3-dioxepane CAS No. 57626-95-6

2-(Bromomethyl)-1,3-dioxepane

Cat. No.: B2910617
CAS No.: 57626-95-6
M. Wt: 195.056
InChI Key: ROMIFTSWMNAXQS-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1,3-dioxepane is an organic compound that features a bromomethyl group attached to a 1,3-dioxepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1,3-dioxepane typically involves the bromination of 1,3-dioxepane derivatives. One common method includes the reaction of 1,3-dioxepane with bromine in the presence of a catalyst such as iron bromide (FeBr3) or aluminum bromide (AlBr3) under controlled conditions . Another method involves the use of sodium bromide and sulfuric acid to achieve bromination .

Industrial Production Methods

Industrial production of this compound often employs large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1,3-dioxepane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, and alcohols, to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium ethoxide (NaOEt). These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amine derivatives, while oxidation reactions with potassium permanganate produce corresponding carboxylic acids or ketones.

Scientific Research Applications

2-(Bromomethyl)-1,3-dioxepane has several applications in scientific research, including:

    Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the formation of heterocyclic compounds and complex molecular architectures.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: Research into its derivatives has shown potential for developing new therapeutic agents with antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: It is utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1,3-dioxepane involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles, forming covalent bonds and leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

Similar Compounds

    2-(Bromomethyl)-1,3-dioxolane: Similar in structure but with a five-membered ring instead of a six-membered ring.

    2-(Bromomethyl)-1,3-dioxane: Another similar compound with a different ring size.

    2-(Bromomethyl)-tetrahydrofuran: Features a tetrahydrofuran ring instead of a dioxepane ring.

Uniqueness

2-(Bromomethyl)-1,3-dioxepane is unique due to its six-membered dioxepane ring, which imparts distinct chemical and physical properties compared to its five-membered and other ring analogs. This uniqueness makes it valuable in specific synthetic applications where ring size and stability are crucial factors.

Properties

IUPAC Name

2-(bromomethyl)-1,3-dioxepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c7-5-6-8-3-1-2-4-9-6/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMIFTSWMNAXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(OC1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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